molecular formula C5H8N4OS B2504319 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide CAS No. 1299431-26-7

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B2504319
CAS RN: 1299431-26-7
M. Wt: 172.21
InChI Key: BLQZBVCYJPMNDV-UHFFFAOYSA-N
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Description

“5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide” is a chemical compound with the CAS Number: 1299431-26-7 . It has a molecular weight of 172.21 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H8N4OS/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide” are not mentioned in the search results, similar compounds have shown promising results as urease inhibitors . Therefore, further evaluation of these compounds, including “5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide”, could be a promising direction for future research.

properties

IUPAC Name

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQZBVCYJPMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

CAS RN

1299431-26-7
Record name 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
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